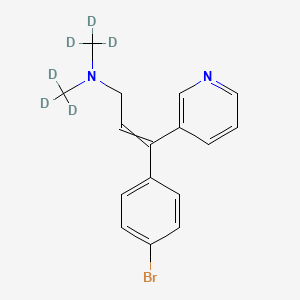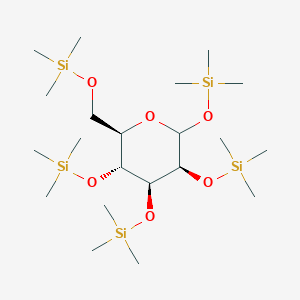
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of D-Mannopyranose derivatives, including those with trimethylsilyl groups, typically involves selective protection and deprotection strategies. For instance, synthesis approaches for related compounds have utilized protective groups and methylation with diazomethane to achieve targeted structural features (Seymour, 1973). Chemical synthesis strategies often aim to introduce specific functional groups or structural modifications while preserving the integrity of the carbohydrate skeleton.
Molecular Structure Analysis
The molecular structure of D-Mannopyranose derivatives, such as those analyzed by gas-liquid chromatography-chemical-ionization mass spectrometry, reveals distinct fragmentation patterns and high-intensity fragment ions, facilitating the differentiation between various isomers and derivatives (Murata & Takahashi, 1978). The structural analysis underscores the importance of trimethylsilyl groups in enhancing the detectability and analysis of carbohydrate molecules.
Chemical Reactions and Properties
The chemical reactivity of D-Mannopyranose derivatives is influenced by the presence of trimethylsilyl groups. These groups can be selectively introduced or removed, altering the compound's reactivity and properties. The synthesis of complex oligosaccharides from D-Mannose, involving dehydrative glycosylation reactions, highlights the compound's utility in forming glycosidic bonds and constructing carbohydrate structures (Hirooka et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis of Hexopyranose Analogs : Research by Darrow and Drueckhammer (1994) demonstrates the synthesis of cyclic analogs of D-glucopyranose and D-mannopyranose, where the anomeric carbon is replaced with phosphorus. These analogs have applications in studying carbohydrate chemistry and reactions (Darrow & Drueckhammer, 1994).
Stereoselective C-Allylation : Hosomi, Sakata, and Sakurai (1984) focused on the highly stereoselective C-allylation of glycopyranosides, including D-mannopyranose derivatives. This method has applications in the synthesis of complex carbohydrate structures (Hosomi, Sakata, & Sakurai, 1984).
Carbasugar Synthesis : Gómez et al. (2004) developed a method for synthesizing carbasugars from D-mannose, which are important in the study of glycosidase inhibitors and the development of new therapeutic agents (Gómez, Moreno, Valverde, & López, 2004).
Process Improvement in Mannose Derivatives Synthesis : Wang We (2014) modified existing synthetic methods for important mannose derivatives, demonstrating the efficiency of microwave-assisted synthesis. This has implications for the industrial production of these compounds (Wang We, 2014).
Mass Spectrometry of Pyranoses : Havlicek, Brennan, and Scheuer (1971) studied the influence of stereochemistry on the mass spectra of trimethylsilylated pyranoses, including D-mannopyranose. This research aids in the structural analysis of carbohydrates (Havlicek, Brennan, & Scheuer, 1971).
Zukünftige Richtungen
The future directions for “D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-” are not specified in the search results. However, given its structural similarity to D-Mannopyranose, it may find use in similar applications, such as in the study of T-lymphocyte mediated inflammatory diseases .
Eigenschaften
IUPAC Name |
trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHNIVPOLWPCF-AUGMSIGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H52O6Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


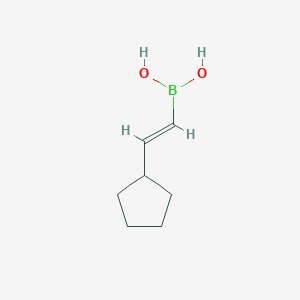
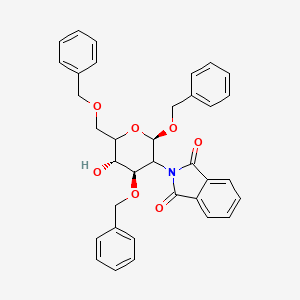
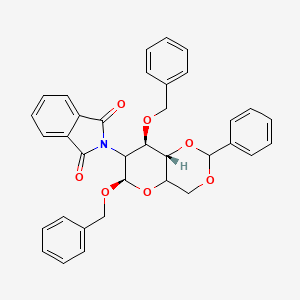
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
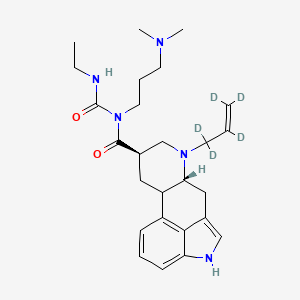
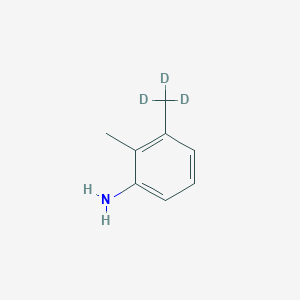
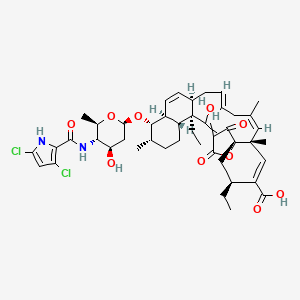
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
